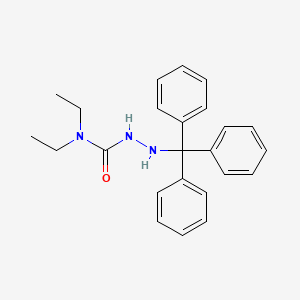
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide: is a chemical compound known for its unique structure and properties. It features a hydrazine core substituted with diethyl and triphenylmethyl groups, making it a versatile molecule in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at 85°C . This method provides moderate to excellent yields and high purity of the amide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as triphenylmethyl, is common to protect functional groups during synthesis and can be removed under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways. The triphenylmethyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
N,N-Dimethylhydrazine: A simpler hydrazine derivative with different reactivity and applications.
Triphenylmethylhydrazine: Shares the triphenylmethyl group but differs in the substitution pattern and reactivity.
Uniqueness: N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide is unique due to its combination of diethyl and triphenylmethyl groups, providing a balance of steric hindrance and reactivity. This makes it a valuable compound in various chemical and biochemical applications.
Propiedades
Número CAS |
313989-86-5 |
|---|---|
Fórmula molecular |
C24H27N3O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1,1-diethyl-3-(tritylamino)urea |
InChI |
InChI=1S/C24H27N3O/c1-3-27(4-2)23(28)25-26-24(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,26H,3-4H2,1-2H3,(H,25,28) |
Clave InChI |
PMXYHSWCILUSIL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


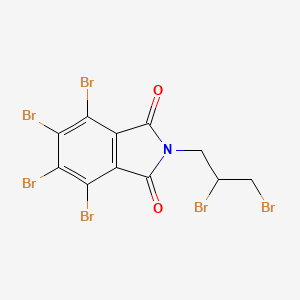

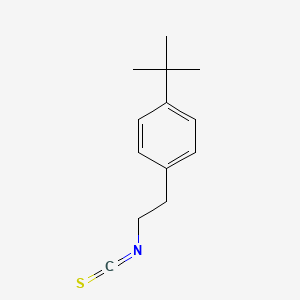
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
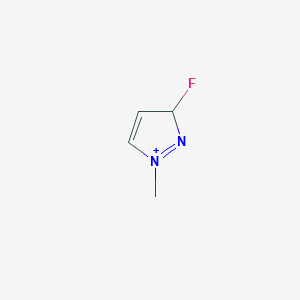
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
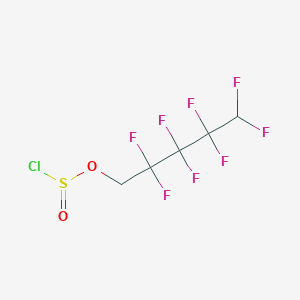
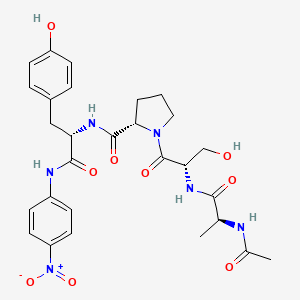
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
